4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a 4-(2-chlorophenyl)piperazine moiety and at the 6-position with a 2-methylimidazole group. The 2-methylimidazole group may enhance metabolic stability compared to unsubstituted imidazoles, while the chlorophenyl substituent likely increases lipophilicity, influencing blood-brain barrier penetration .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMDXBLHWANEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst to form 1-(2-chlorophenyl)piperazine.
Formation of the Pyrimidine Intermediate: The next step involves the synthesis of the pyrimidine intermediate. This is done by reacting 2-methylimidazole with a suitable pyrimidine precursor under controlled conditions.
Coupling Reaction: The final step involves the coupling of the piperazine and pyrimidine intermediates. This is typically achieved through a nucleophilic substitution reaction, where the piperazine intermediate is reacted with the pyrimidine intermediate in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including neurological disorders and cancer.
Pharmacology: Research has focused on the compound’s interactions with biological targets, such as receptors and enzymes. It is investigated for its potential to modulate biological pathways and produce therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Industrial Applications: In the chemical industry, the compound is explored for its potential use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound binds to these targets and modulates their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are best understood in the context of analogs with shared structural motifs. Below is a comparative analysis based on substituents, core modifications, and biological activities.
Substitutions on the Piperazine/Piperidine Ring
Compound A (CAS 1706446-94-7) : 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
- Key Difference : Lacks the 2-chlorophenyl group on the piperazine.
- Impact : Reduced lipophilicity (logP likely lower than the target compound) and altered receptor affinity. Piperazine derivatives without aryl substituents often exhibit weaker binding to dopamine D2/D3 receptors .
- Molecular Weight : 244.3 g/mol (vs. ~356 g/mol for the target compound) .
- Compound B (EP 2402347 A1): 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Difference: Piperazine substituted with a sulfonyl group and a thienopyrimidine core. Impact: Sulfonyl groups enhance polarity and solubility but may reduce CNS penetration. The thienopyrimidine core alters π-π stacking interactions compared to pyrimidine .
Heterocyclic Moieties at Position 6
- Compound C (): 4-(2-Chlorophenyl)-1,4-dihydropyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine Key Difference: Pyrazolopyrimidine core with a thiazolidinone substituent. Biological Activity: Demonstrates COX-2 selectivity and anti-inflammatory effects in formalin-induced edema models. This contrasts with the target compound’s likely CNS activity, highlighting how core heterocycles dictate target specificity .
Compound D (CAS 2097937-07-8) : 4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Core Structure Variations
- Compound E (): 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives with 2-(2-methyl-2H-indazol-5-yl) substituents Key Difference: Pyrazinopyrimidinone core instead of pyrimidine.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Piperazine Substitutions : The 2-chlorophenyl group in the target compound likely enhances receptor binding affinity compared to unsubstituted piperazines (e.g., Compound A) .
Heterocyclic Diversity: Imidazole (target compound) vs.
Core Modifications: Pyrimidine cores (target compound) favor GPCR interactions, while pyrazinopyrimidinones (Compound E) or thienopyrimidines (Compound B) may target enzymes or kinases .
Physicochemical Properties : Electron-withdrawing groups (e.g., CF3 in Compound D) improve metabolic stability but require balancing with solubility for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
